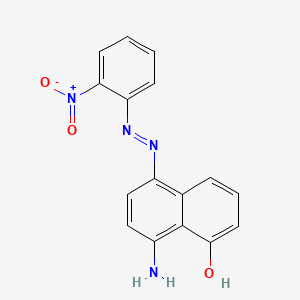
8-Amino-5-((2-nitrophenyl)azo)naphtol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-5-((2-nitrophenyl)azo)naphtol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5-((2-nitrophenyl)azo)naphtol typically involves a diazo-coupling reaction. This process starts with the diazotization of 2-nitroaniline to form a diazonium salt. The diazonium salt is then coupled with 8-amino-1-naphthol under acidic conditions to yield the desired azo compound. The reaction conditions often require maintaining a low temperature to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-5-((2-nitrophenyl)azo)naphtol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and iron powder (Fe) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
8-Amino-5-((2-nitrophenyl)azo)naphtol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 8-Amino-5-((2-nitrophenyl)azo)naphtol involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which can be detected through colorimetric changes. In biological systems, it can interact with cellular components, leading to staining or labeling of specific structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Amino-1-naphthol: Lacks the azo group and nitro substituent.
2-Nitroaniline: Contains the nitro group but lacks the azo linkage and naphthol moiety.
Azo dyes: A broad class of compounds with varying substituents and applications.
Uniqueness
8-Amino-5-((2-nitrophenyl)azo)naphtol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form complexes with metal ions makes it valuable in analytical and industrial applications.
Propriétés
Numéro CAS |
83249-43-8 |
|---|---|
Formule moléculaire |
C16H12N4O3 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
8-amino-5-[(2-nitrophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H12N4O3/c17-11-8-9-12(10-4-3-7-15(21)16(10)11)18-19-13-5-1-2-6-14(13)20(22)23/h1-9,21H,17H2 |
Clé InChI |
NWHVWMXSXUCGSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C3C=CC=C(C3=C(C=C2)N)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


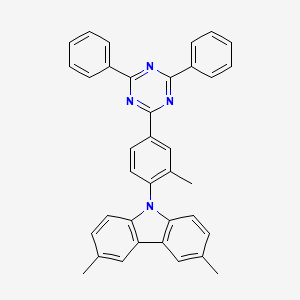
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
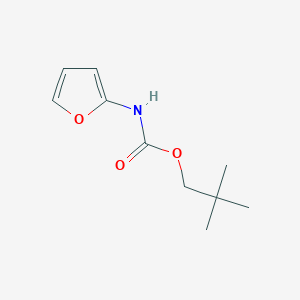


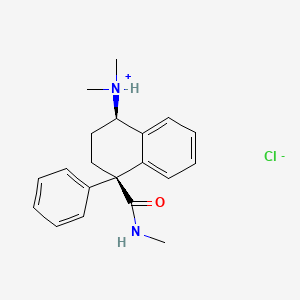
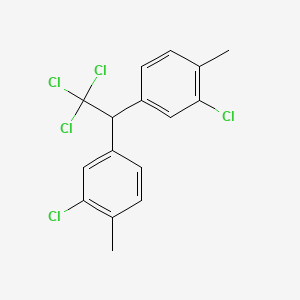

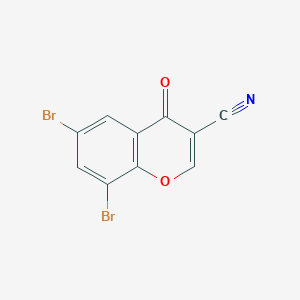

![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)

